

4-Benzothiazolamine CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Benzothiazolamine

Cat. No.: B072255

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An In-depth Technical Guide to 4-Benzothiazolamine

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Benzothiazolamine

4-Benzothiazolamine is a heterocyclic aromatic organic compound containing a benzene ring fused to a thiazole ring, with an amine group substituted at the fourth position. This compound and its derivatives are of significant interest to the scientific community due to their wide range of potential biological activities.

Property	Value	Source
CAS Number	1123-51-9	[1]
Molecular Formula	C ₇ H ₆ N ₂ S	[1]
Molecular Weight	150.20 g/mol	[1]
IUPAC Name	1,3-benzothiazol-4-amine	
Synonyms	Benzothiazol-4-ylamine	

Spectroscopic and Analytical Data

While specific, detailed spectroscopic data for **4-Benzothiazolamine** is not readily available in the public domain, the following table outlines the expected characteristic signals for benzothiazole derivatives based on standard spectroscopic techniques. These are essential for structural elucidation and purity assessment.

Technique	Expected Key Features for Benzothiazole Core
¹ H NMR	Aromatic protons typically resonate in the range of 7.0-8.5 ppm. The chemical shifts are influenced by the position and nature of substituents. The amine protons would appear as a broader signal, the chemical shift of which is dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons generally appear in the downfield region of the spectrum (110-160 ppm). The carbon attached to the nitrogen and sulfur atoms within the thiazole ring will have distinct chemical shifts.
Infrared (IR) Spectroscopy	Characteristic peaks would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm ⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm ⁻¹), and C-S stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would be indicative of the benzothiazole core structure.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A robust method for the detection and quantification of benzothiazole derivatives, including **4-Benzothiazolamine**, in various matrices involves HPLC-MS/MS.

Experimental Protocol:

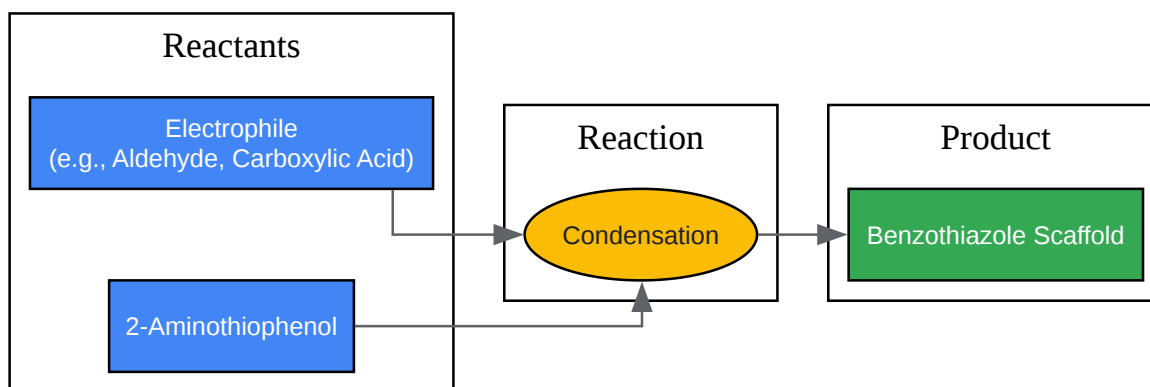
- Sample Preparation:
 - For solid samples (e.g., textiles, tires), ultrasonication-assisted solvent extraction is employed.^[2] A suitable solvent such as acetonitrile or methanol can be used.
 - Liquid samples may require a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration.
- Chromatographic Separation:
 - A C18 reverse-phase column is typically used.
 - The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.
- Mass Spectrometric Detection:
 - Electrospray ionization (ESI) is a common ionization technique for these compounds, and can be operated in both positive and negative ion modes.^[2]
 - Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core can be achieved through several established routes. A common and versatile method is the condensation of a 2-aminothiophenol with a variety of reagents.

General Experimental Protocol (Condensation Reaction):

- **Reactants:** 2-aminothiophenol and a suitable electrophile (e.g., an aldehyde, carboxylic acid, or acyl chloride).
- **Solvent:** A high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used. In some cases, reactions can be performed under solvent-free conditions.
- **Catalyst:** Depending on the specific reaction, a catalyst may be employed. This can range from acids and bases to transition metal catalysts.
- **Reaction Conditions:** The reaction mixture is typically heated to facilitate the condensation and cyclization. The temperature and reaction time are optimized based on the specific substrates.
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is commonly achieved through recrystallization or column chromatography.



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General synthesis of the benzothiazole scaffold.

Biological Activities and Potential Therapeutic Applications

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[3] Derivatives have demonstrated a wide array of

pharmacological activities.

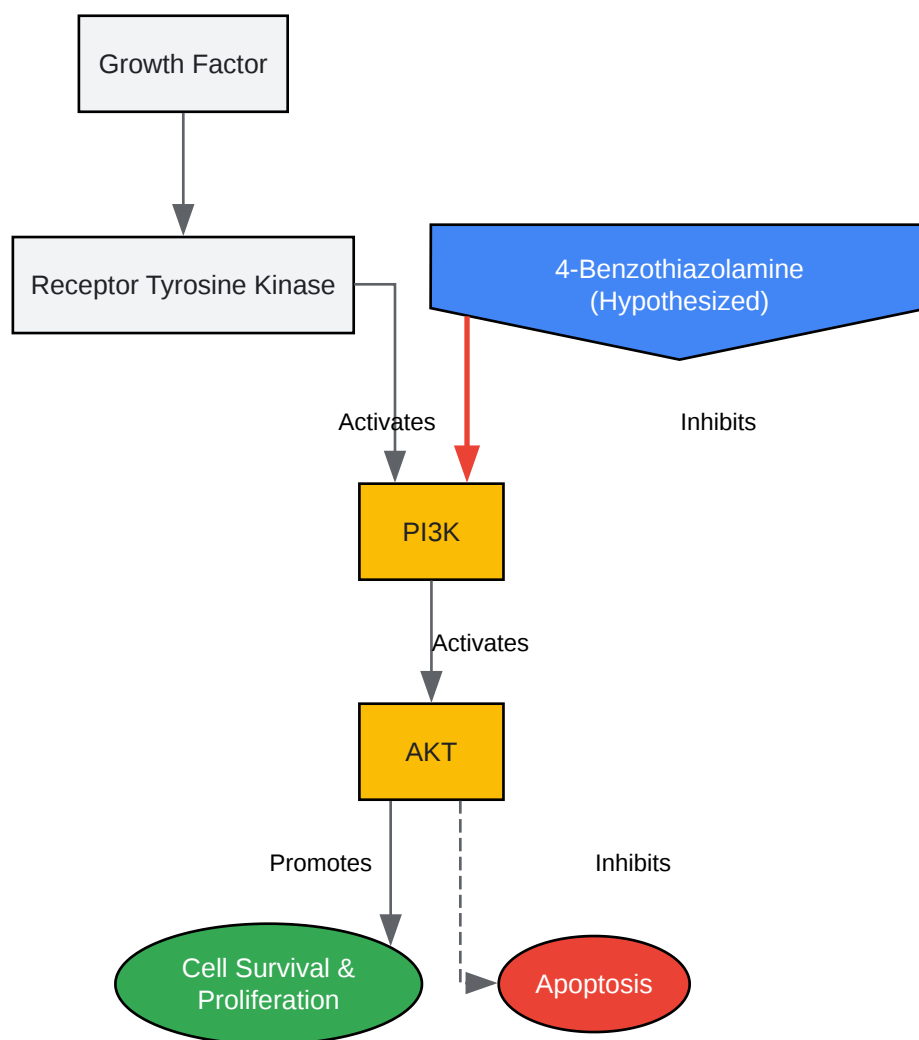
Biological Activity	Description
Anticancer	Benzothiazole derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, colon, ovarian, and renal cancers.[4] Some derivatives are known to induce apoptosis.[5]
Antimicrobial	Compounds containing the benzothiazole moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Enzyme Inhibition	Certain benzothiazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), which is a target for neurodegenerative diseases, and dihydropteroate synthase (DHPS), an enzyme in the folate biosynthesis pathway of bacteria.[6][7]
Neuroprotective	The benzothiazole structure is present in drugs like Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in neurological disorders.

Potential Signaling Pathways

While the specific signaling pathways modulated by **4-Benzothiazolamine** have not been extensively elucidated, studies on related benzothiazole derivatives suggest potential mechanisms of action. A plausible target for the anticancer activity of benzothiazole compounds is the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.

Hypothesized Mechanism of Action:

- Inhibition of PI3K: The benzothiazole derivative may bind to and inhibit the activity of phosphoinositide 3-kinase (PI3K).
- Downregulation of AKT Phosphorylation: Inhibition of PI3K prevents the phosphorylation and subsequent activation of Akt (Protein Kinase B).
- Induction of Apoptosis: The suppression of the PI3K/AKT pathway can lead to the activation of pro-apoptotic proteins and ultimately result in programmed cell death.[3][5]



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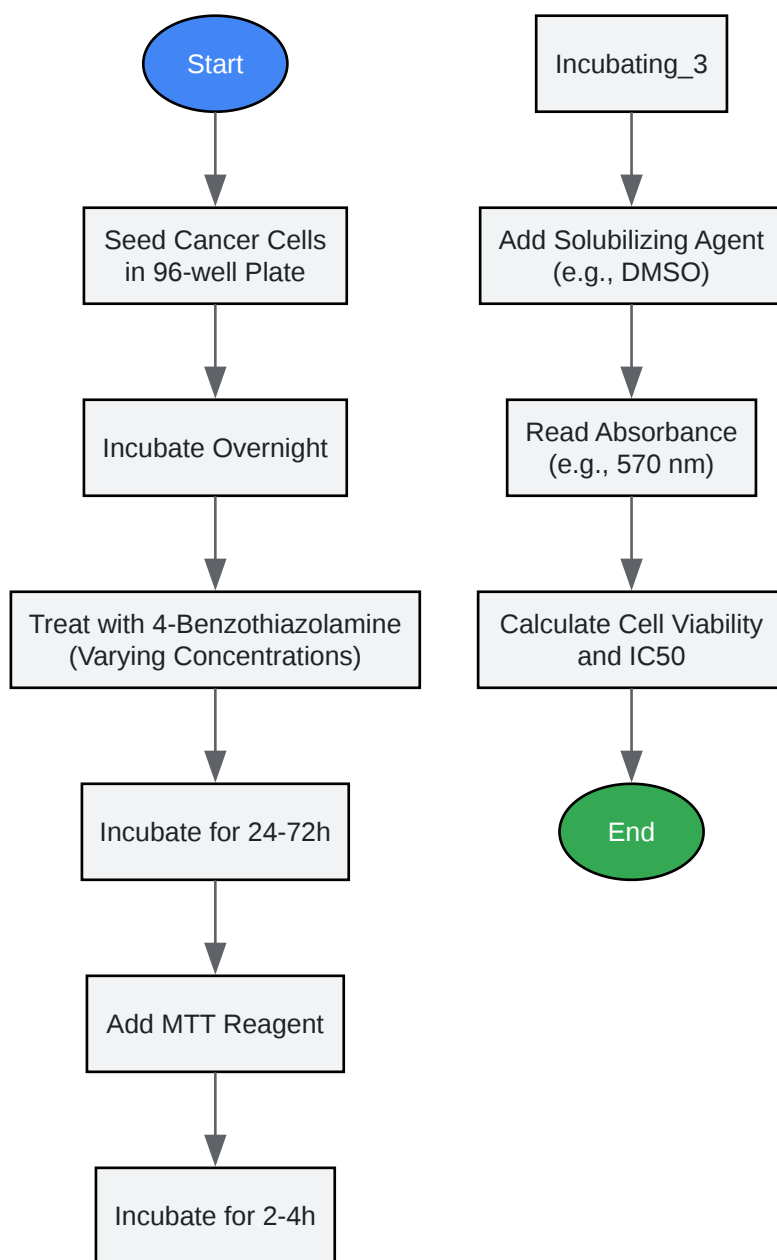
Hypothesized inhibition of the PI3K/AKT pathway.

Experimental Workflow for Cytotoxicity Assessment

A standard workflow to evaluate the potential anticancer activity of **4-Benzothiazolamine** is the MTT assay, which measures cell viability.

Experimental Protocol (MTT Assay):

- **Cell Culture:** Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.^[8]
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with a range of concentrations of **4-Benzothiazolamine** for a defined period (e.g., 24, 48, or 72 hours).
- **MTT Incubation:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.



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Workflow for MTT cytotoxicity assay.

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